2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-[5-amino-3-(1H-pyrazol-5-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H11N5O/c9-8-5-7(6-1-2-10-11-6)12-13(8)3-4-14/h1-2,5,14H,3-4,9H2,(H,10,11) |
InChI Key |
XSPLTUJCXFISDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Formation of the Bipyrazole Core
- Starting Materials: Hydrazine derivatives and diketones or aldehydes.
- Reaction Type: Condensation under acidic conditions (e.g., hydrochloric acid or acetic acid).
- Typical Conditions: Heating at moderate temperatures (around 70°C) to facilitate ring closure.
- Mechanism: Hydrazine reacts with diketones to form pyrazole rings, which then couple to form the bipyrazole core.
Introduction of the Ethanolamine Side Chain
- Method: Alkylation or nucleophilic substitution.
- Typical Reagents: Ethylene oxide or 2-chloroethanol.
- Conditions: Basic medium using sodium hydroxide or potassium carbonate, often in ethanol or aqueous ethanol at 50-60°C.
- Outcome: Attachment of the 2-hydroxyethyl group to the nitrogen atom of the pyrazole ring.
Amino Group Incorporation
- Approach 1: Direct nucleophilic substitution on a suitable precursor.
- Approach 2: Reduction of a nitro-substituted intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Typical Conditions: Mild to moderate temperatures with catalytic systems (e.g., Pd/C under hydrogen atmosphere).
Optimization of Reaction Conditions
To improve yield and purity, several parameters are optimized:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + diketone, HCl, 70°C | 65–75 | Acidic catalysis promotes ring closure |
| Alkylation | Ethylene oxide, NaOH, ethanol, 60°C | 50–60 | Base facilitates nucleophilic attack |
| Amino group reduction | NaBH4 or H2/Pd-C, room temp to 50°C | 70–80 | Selective reduction of nitro groups |
This data is synthesized from analogous bipyrazole compound syntheses and reflects typical laboratory conditions.
Alternative and Green Synthesis Approaches
Recent literature suggests mechanochemical grinding methods and solvent-free conditions for related bipyrazole derivatives, which may be adapted for this compound:
- Grinding Method: Reactants such as hydrazonoyl halides and pyrazole derivatives are ground together with a base (e.g., potassium hydroxide) at room temperature, producing melts that solidify into the product within minutes.
- Advantages: Reduced solvent use, shorter reaction times, and potentially higher purity.
- Example: Grinding hydrazine derivatives with diketones or aldehydes under basic conditions yields pyrazole derivatives rapidly.
Chemical Reaction Analysis Relevant to Preparation
The compound’s functional groups allow for various transformations during synthesis:
| Reaction Type | Reagents/Conditions | Purpose in Synthesis |
|---|---|---|
| Oxidation | Potassium permanganate, nitric acid | Convert amino to nitro group (precursor) |
| Reduction | NaBH4, H2/Pd-C | Convert nitro to amino group (final step) |
| Nucleophilic substitution | Ethylene oxide, alkyl halides, NaOH | Attach ethanolamine side chain |
These reactions are critical for introducing and modifying the amino and hydroxyl groups on the bipyrazole scaffold.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional solution-phase synthesis | Hydrazine, diketone, ethylene oxide, NaOH | Acidic heating, reflux, 50-70°C | 50–75 | Well-established, scalable | Longer reaction times, solvents |
| Mechanochemical grinding | Hydrazonoyl halides, KOH | Room temperature, grinding | 60–80 | Solvent-free, rapid | Limited substrate scope |
| Catalytic reduction | Nitro precursor, Pd/C, H2 | Room temp to 50°C | 70–80 | Selective, mild conditions | Requires catalyst handling |
In-Depth Research Findings
- The presence of both amino and hydroxyl groups in 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol enhances its solubility and ability to form hydrogen bonds, which is beneficial for its coordination chemistry applications.
- The bipyrazole core synthesis is sensitive to reaction conditions; acidic catalysis facilitates ring formation, while basic conditions favor side-chain functionalization.
- Mechanochemical synthesis methods have been demonstrated for structurally related bipyrazole derivatives, suggesting potential for eco-friendly synthesis of this compound.
- Reduction of nitro intermediates to amino groups is efficiently achieved via catalytic hydrogenation, providing high yields with minimal side products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted bipyrazoles, which can have different functional groups attached to the pyrazole rings.
Scientific Research Applications
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound is compared to analogs with modifications in pyrazole substituents, linker groups, or appended heterocycles (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
- Amino and Hydroxyl Groups: The target compound’s -NH2 and -OH groups enhance solubility and hydrogen-bonding interactions, critical for forming stable coordination complexes . In contrast, nitro-substituted analogs (e.g., 42098-29-3) exhibit reduced solubility due to the electron-withdrawing -NO2 group .
- Heterocyclic Modifications : Compounds like 11a (pyran-fused) and 7a (thiophene-linked) demonstrate how appended rings alter electronic properties and bioactivity. The pyran in 11a may improve membrane permeability, while the thiophene in 7a could enhance redox activity .
Physicochemical Properties
- Melting Point: The target compound’s derivative (A6) melts at 188°C, indicative of high crystallinity due to hydrogen bonding . Nitro-substituted analogs likely have lower melting points due to steric hindrance from -NO2 .
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to methyl- or nitro-substituted analogs.
Biological Activity
2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol is . The compound features a bipyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol typically involves multi-step reactions starting from simpler pyrazole derivatives. Specific synthetic pathways can vary but generally include the formation of the bipyrazole structure followed by functionalization to introduce the amino and hydroxyl groups.
Antimicrobial Activity
Research indicates that compounds containing bipyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bipyrazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol | E. coli | 32 µg/mL |
| 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol | S. aureus | 16 µg/mL |
These results suggest that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer properties of 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Case Study: In Vitro Analysis
In a notable study, HeLa cells were treated with varying concentrations of the compound for 48 hours. The results indicated a dose-dependent reduction in cell viability:
Table 2: Cytotoxicity Results on HeLa Cells
| Concentration (µM) | Percent Viable Cells (%) |
|---|---|
| 5 | 62.67 |
| 10 | 46.77 |
| 20 | 29.33 |
Further analysis using flow cytometry revealed that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase, indicating its potential mechanism of action through cell cycle modulation.
The proposed mechanisms through which 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells, leading to programmed cell death.
Q & A
Q. What are the standard synthetic routes for 2-(5-Amino-1H,2'H-[3,3'-bipyrazol]-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Reacting hydrazine derivatives with diketones or aldehydes under acidic conditions (e.g., HCl or AcOH) to generate the bipyrazole core .
- Functionalization : Alkylation or amination steps to introduce the ethanolamine side chain. For example, reacting a pyrazole precursor with ethylene oxide in the presence of NaOH yields the hydroxyl group .
- Optimization strategies :
-
Catalysts : Sodium hydroxide for deprotonation or transition metals for coordination-driven synthesis .
Table 1 : Comparative synthesis conditions from analogous compounds
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.2–6.3 ppm, ethanolamine side chain at δ 3.7–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 181.23 for C₉H₁₅N₃O) .
- Infrared (IR) spectroscopy : Peaks at 1537 cm⁻¹ (C=N stretching) and 3143 cm⁻¹ (N-H stretching) .
Q. What are the common applications of this compound in academic research?
- Medicinal chemistry : Investigated as a pharmacophore for enzyme inhibition (e.g., antimicrobial targets) .
- Coordination chemistry : Serves as a ligand for metal complexes (e.g., Cu, Co) with catalytic or antimicrobial properties .
- Organic synthesis : Building block for heterocyclic derivatives (e.g., triazoles, imidazoles) .
Q. How are physicochemical properties like solubility and stability determined?
- Solubility : Tested in polar (water, ethanol) and non-polar solvents (DCM) via gravimetric analysis .
- Stability : Assessed via thermogravimetric analysis (TGA) and pH-dependent degradation studies (e.g., stable in pH 6–8) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) be integrated to predict reactivity or biological targets?
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites on the pyrazole ring .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets, such as bacterial enzymes (e.g., E. coli dihydrofolate reductase) .
- MD simulations : Evaluates ligand-receptor binding stability under physiological conditions .
Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity?
- Analog synthesis : Modifying substituents (e.g., replacing cyclopropylmethyl with thiophene) to test antimicrobial efficacy .
- Biological assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative bacteria and fungi .
- Data correlation : Pairing structural data (e.g., Hammett constants) with bioactivity to identify key functional groups .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates) or culture conditions .
- Sample purity : Impurities >5% may skew results; validate via HPLC .
- Mechanistic overlap : Use knock-out models (e.g., gene deletion) to isolate target pathways .
Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
- Complex formation : Binds transition metals (e.g., Cu²⁺) via pyrazole N-atoms and hydroxyl O-atoms, forming octahedral or square-planar geometries .
- Characterization tools :
- X-ray crystallography : Resolves crystal structures (e.g., SHELX-refined PDB files) .
- EPR spectroscopy : Detects paramagnetic behavior in Cu(II) complexes .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Data validation : Cross-reference spectral data with published analogs (e.g., pyrazole derivatives in ).
- Ethical compliance : Use in-vitro models only; exclude human/animal testing per regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
